“2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the CAS Number: 630404-09-0 . Its molecular formula is C9H5BrClF3O . It is a solid substance stored under an inert atmosphere at 2-8°C .
The InChI code for this compound is 1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 . The Canonical SMILES representation is C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl .
The molecular weight of “2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone” is 301.49 g/mol . It has a computed XLogP3 value of 4.6 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 299.91644 g/mol . The topological polar surface area is 17.1 Ų , and it has a heavy atom count of 15 .
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula CHBrClFO. This compound is classified as a halogenated ketone due to the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring. Its unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in various synthetic applications.
This compound can be synthesized through methods involving the bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, typically using bromine in a suitable solvent like acetic acid or carbon tetrachloride. The synthesis conditions are carefully controlled to prevent over-bromination and ensure high yields of the desired product .
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone falls under the category of halogenated organic compounds, specifically halogenated ketones. Its classification is significant due to its potential applications in medicinal chemistry and material science.
The synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone generally involves the following steps:
In industrial settings, this synthesis can be scaled up by optimizing reaction conditions and utilizing continuous flow reactors. This approach enhances control over parameters like temperature and concentration, leading to improved yields and purity of the final product.
The molecular structure of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone features a phenyl ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. The carbonyl group (C=O) is part of the ethanone moiety.
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone can undergo several chemical reactions:
The outcomes of these reactions include:
The mechanism by which 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone exerts its chemical reactivity typically involves:
These mechanisms are fundamental for understanding how this compound interacts with various reagents and its potential applications in organic synthesis.
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone serves as an important intermediate in organic synthesis, particularly in:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound particularly valuable for medicinal chemistry applications .
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1